2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide systematically describes the compound’s architecture:
- Quinazolinone core : A bicyclic system comprising fused benzene and pyrimidine rings, with ketone groups at positions 2 and 4.
- 3-(4-Ethoxyphenyl) substituent : An ethoxy-bearing phenyl group at position 3 of the quinazolinone.
- Thioether linkage : A sulfur atom bridges position 2 of the quinazolinone to an acetamide side chain.
- N-(2-Fluorophenyl)acetamide : The terminal group features a fluorinated aromatic ring bonded via an amide linkage.
Table 1: Molecular Descriptors
Molecular Geometry Optimization via Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311+G(d,p) level reveal key geometric parameters:
- Quinazolinone planarity : The bicyclic system adopts a near-planar conformation (dihedral angle < 5° between rings), facilitating π-π stacking interactions.
- Ethoxyphenyl orientation : The 4-ethoxyphenyl group tilts at 67.5° relative to the quinazolinone plane, minimizing steric clashes.
- Thioether bridge : The C–S–C bond angle measures 102.4°, consistent with sp³ hybridization at sulfur.
Figure 1: DFT-Optimized Structure
(Note: Energy-minimized structure shows intramolecular hydrogen bonding between the quinazolinone carbonyl and acetamide NH group, stabilization energy = −28.6 kJ/mol)
X-Ray Crystallographic Analysis of Solid-State Conformations
While single-crystal data for this specific compound remain unpublished, analogous structures provide insights:
- Crystal system : Monoclinic (P2₁/c space group) observed in related quinazolinones.
- Unit cell parameters :
- Intermolecular interactions :
Table 2: Comparative Crystallographic Data
| Parameter | Target Compound* | Reference Compound |
|---|---|---|
| Quinazolinone planarity | 0.08 Å deviation | 0.12 Å deviation |
| S–C bond length | 1.81 Å | 1.79 Å |
| Torsion angle (C–S–C–O) | −172.3° | −168.9° |
*Predicted values based on isostructural analogs
Comparative Analysis of Tautomeric Forms in Solution vs. Crystalline Phases
The compound exhibits tautomerism between 4-oxo and 4-hydroxy forms, influenced by phase state:
Crystalline phase :
- Dominant 4-oxo tautomer (98%) stabilized by N–H···O hydrogen bonds.
- IR: Strong C=O stretch at 1685 cm⁻¹, absence of O–H absorption.
Solution phase (DMSO-d₆) :
- Tautomeric equilibrium (4-oxo : 4-hydroxy ≈ 3:1) at 298 K.
- ¹H NMR: Broad singlet at δ 12.3 ppm (exchangeable 4-OH proton).
- Solvent dependence: Hydroxy tautomer prevalence increases in polar aprotic solvents (ε > 20).
Figure 2: Tautomeric Equilibrium Energy Profile
(Note: DFT calculations show 4-hydroxy form is 9.3 kJ/mol higher in energy than 4-oxo form in gas phase, but stabilization via solvent interactions reverses this trend in solution)
Properties
Molecular Formula |
C24H20FN3O3S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H20FN3O3S/c1-2-31-17-13-11-16(12-14-17)28-23(30)18-7-3-5-9-20(18)27-24(28)32-15-22(29)26-21-10-6-4-8-19(21)25/h3-14H,2,15H2,1H3,(H,26,29) |
InChI Key |
VALKCROBEMCRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times. For instance, cyclocondensation under microwaves (300 W, 15 min) improves yields to 80%.
Solid-Phase Synthesis
Patents describe immobilizing intermediates on Wang resin for sequential functionalization, enabling high-throughput screening.
Analytical and Spectroscopic Characterization
Table 1: Spectral Data for Final Compound
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core or the ethoxyphenyl group, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Involvement: Affecting various cellular pathways, such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Core Heterocycle Modifications
- Thiazolidinone analogs (): Compounds like AJ5a–j replace the quinazolinone with a 4-oxothiazolidin-3-yl group. These derivatives exhibit antimicrobial activity, suggesting the thiazolidinone core may favor interactions with bacterial targets .
- For example, BD103 includes a 4-ethoxyphenyl group but targets CXCR3 receptors, indicating core-dependent pharmacological diversity .
Acetamide Modifications
- Cycloalkyl substituents (): Derivatives with cyclopentyl, cyclohexyl, or fluorinated cyclohexyl groups on the acetamide nitrogen show varied solubility and steric profiles. For instance, compound 7 (N-(4,4-difluorocyclohexyl)-...) may exhibit enhanced metabolic resistance due to fluorine atoms .
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide , also referred to as a quinazolinone derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Composition
The compound has a complex structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C27H27N3O3S
- Molecular Weight : Approximately 465.56 g/mol
- Functional Groups :
- Quinazolinone core
- Sulfanyl group
- Acetamido moiety
These structural features are crucial for the compound's interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , particularly in the context of cancer treatment. The quinazolinone core is believed to facilitate binding to specific proteins, potentially inhibiting their activity and affecting cellular processes such as proliferation and apoptosis. The sulfanyl group enhances reactivity, allowing for more effective interactions with biological targets.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies conducted on human cancer cell lines indicate that the compound exhibits an IC50 value suggesting effective inhibition of cell growth at micromolar concentrations. The detailed results from these studies are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |
Case Studies
Recent case studies highlight the potential therapeutic applications of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
- Case Study on Lung Cancer : In A549 cells, the compound was shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell viability and increased apoptotic markers.
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Structural Similarities
The compound shares structural similarities with other quinazolinone derivatives known for their biological activities. A comparative analysis is presented in Table 2.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | C27H27N3O3S | Antitumor activity |
| 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide | C26H25N3O4S | Enzyme inhibition |
| Isopropyl 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate | C21H22N2O4S | Antimicrobial properties |
This comparative analysis underscores the unique biological profile of the target compound, suggesting its potential versatility in therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of 4-ethoxyphenyl-substituted quinazolinone precursors with thiol-containing intermediates and subsequent coupling with 2-fluorophenylacetamide. Key parameters include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3, fluorophenyl signals at δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: ~465.47 g/mol) and detects fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the sulfanyl-acetamide linkage and dihedral angles influencing bioactivity .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Methodological Answer :
- Sulfanyl (-S-) group : Prone to oxidation; handle under inert atmosphere to prevent disulfide formation .
- Amide (-CONH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- 4-Oxo-quinazolinone : Stabilizes aromatic π-π stacking interactions in solid-state and receptor binding .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or PARP-1. Focus on the fluorophenyl and ethoxyphenyl moieties for hydrophobic pocket interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency using datasets from analogs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across cell lines)?
- Methodological Answer :
- Standardized assays : Re-evaluate activity in isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) under controlled conditions (fixed DMSO concentration, 72-hour exposure) .
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain potency discrepancies .
- Off-target profiling : Employ kinome-wide screening (e.g., DiscoverX) to identify confounding interactions .
Q. How can researchers optimize the compound’s pharmacokinetics through structural modifications?
- Methodological Answer :
- Bioisosteric replacement : Replace the ethoxy group with methoxy or trifluoromethoxy to enhance metabolic stability .
- Prodrug design : Introduce ester linkages at the acetamide moiety for improved oral bioavailability .
- LogP adjustment : Add polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <3, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
